molecular formula C7H8O2 B022219 Guaiacol CAS No. 90-05-1

Guaiacol

Cat. No.: B022219
CAS No.: 90-05-1
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

KW2449 is a multi-targeted kinase inhibitor with significant activity against several kinases. Its chemical structure is represented by the CAS number 1000669-72-6. Notably, KW2449 exhibits inhibitory effects on FLT3, ABL, ABLT315I, and Aurora kinases . Now, let’s explore its various aspects:

Mechanism of Action

Target of Action

Guaiacol is primarily targeted at the respiratory tract, where it exerts its effects as an expectorant . It also interacts with serum albumin in humans .

Mode of Action

this compound’s mode of action is primarily based on its expectorant properties. When ingested, this compound is metabolized in the body, where it stimulates the production of respiratory tract fluids, thereby thinning the mucus and making it less viscous . This compound is also a potent scavenger of reactive oxygen radicals, and its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

this compound is involved in several biochemical pathways. It is a predominant bio-oil monomer and a model compound in the catalytic degradation and reforming pathways of lignin . The this compound hydrodeoxygenation mechanism takes place through three different main pathways to form anisole, phenol, and catechol compounds: dehydroxylation (C aryl −OH), demethylation (C alkyl –O), and demethoxylation (C aryl −OCH 3) .

Pharmacokinetics

In rats, this compound is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . Despite a short half-life of up to 60 minutes in most tissues, this compound’s curative effects can be explained by its reduction of polyglucosans in peripheral nerve, liver, and heart .

Result of Action

this compound has been found to have disinfectant properties and is used as an expectorant . It is also used in traditional dental pulp sedation, and has the property of inducing cell proliferation . This compound is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .

Action Environment

Environmental factors can influence the action of this compound. For example, various environmental conditions, such as heavy metals, salt stress, and ozone, have been shown to boost this compound peroxidase activity . Furthermore, the antifungal effects of this compound may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels .

Safety and Hazards

Guaiacol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Guaiacol has potential for future applications. For instance, it has been discovered that La(OTf)3 could catalyze the transformation of lignin with this compound as the only liquid product . Another study revealed the potentials of antioxidant in inhibiting mycotoxins in F. graminearum . This compound could also be considered as a treatment for adult polyglucosan body disease .

Biochemical Analysis

Biochemical Properties

Guaiacol plays a significant role in biochemical reactions, particularly as a substrate for peroxidase enzymes. One of the key enzymes that interact with this compound is this compound peroxidase. This enzyme catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in the formation of tetrathis compound, a brown-colored product. This reaction is often used as a biochemical assay to measure peroxidase activity . Additionally, this compound interacts with other antioxidant enzymes such as superoxide dismutase and catalase, contributing to the overall antioxidant defense system in cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of glycogen synthase, an enzyme involved in glycogen metabolism, by lowering its activity and increasing its phosphorylation . Moreover, this compound has been observed to affect the antioxidant system in cells, enhancing the activity of enzymes like peroxidase and superoxide dismutase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a substrate for peroxidase enzymes, facilitating the oxidation of this compound to tetrathis compound. This reaction involves the transfer of electrons from this compound to hydrogen peroxide, resulting in the formation of water and tetrathis compound . Additionally, this compound can interact with other biomolecules, such as proteins and enzymes, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of glycogen synthase by increasing its phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to affect cellular function, including alterations in antioxidant enzyme activity and gene expression . In in vitro and in vivo studies, this compound has demonstrated both short-term and long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant enzyme activity and protect cells from oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects occur at higher doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as this compound peroxidase, superoxide dismutase, and catalase, contributing to the detoxification of reactive oxygen species and the maintenance of cellular redox balance . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can be influenced by factors such as its chemical properties and interactions with other biomolecules . These interactions can affect the overall distribution and activity of this compound within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the cytoplasm and interact with cytoplasmic enzymes such as this compound peroxidase . This localization can influence the efficiency and specificity of this compound’s biochemical interactions within cells.

Preparation Methods

Reaction Conditions:: The specific reaction conditions for KW2449 synthesis remain proprietary. Researchers typically optimize reaction parameters such as temperature, solvent, and catalysts to achieve high yields.

Industrial Production:: While industrial-scale production methods are not widely documented, pharmaceutical companies may employ proprietary processes to manufacture KW2449 for clinical use.

Chemical Reactions Analysis

KW2449 undergoes various chemical reactions, including:

    Oxidation: KW2449 may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify KW2449’s structure.

    Substitution: Substituent groups can be introduced or replaced.

    Other Transformations: KW2449 may participate in additional reactions.

Common reagents and conditions used in these reactions are not explicitly reported in the literature. Major products formed during these reactions would require further investigation.

Scientific Research Applications

KW2449 has garnered interest across scientific disciplines:

    Biology: KW2449’s impact on cellular processes, signaling pathways, and gene expression is explored.

    Medicine: Investigations focus on its potential as an anti-cancer agent.

    Industry: KW2449’s industrial applications, if any, remain to be fully elucidated.

Comparison with Similar Compounds

KW2449’s uniqueness lies in its multi-targeted profile. similar compounds include:

    Other FLT3 Inhibitors: Such as quizartinib and gilteritinib.

    ABL Inhibitors: Imatinib, dasatinib, and nilotinib.

    Aurora Kinase Inhibitors: Alisertib and danusertib.

Properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS No.

90-05-1
Record name O-METHOXYPHENOL
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
Record name O-METHOXYPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20611
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name o-Methoxyphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guaiacol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
Quantity
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacol
Reactant of Route 2
Guaiacol
Reactant of Route 3
Guaiacol
Reactant of Route 4
Guaiacol
Reactant of Route 5
Guaiacol
Reactant of Route 6
Guaiacol
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data of guaiacol?

A1: this compound (2-methoxyphenol) possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. 13C NMR studies reveal significant effects of chlorine substitution on the chemical shifts of methoxy carbons in this compound derivatives. []

Q2: What is the impact of storage conditions on formalin-guaiacol solutions?

A2: Studies demonstrate that formaldehyde and this compound concentrations in loosely sealed formalin-guaiacol solutions decrease significantly within a week, particularly at elevated temperatures and under fluorescent light. This degradation also impacts the antibacterial activity of the solution. []

Q3: How does storage affect the toxicity of formalin-guaiacol?

A3: While formalin-guaiacol exhibits an oral LD50 of 996 mg/kg in mice, prolonged storage (3-6 months) leads to a slight decrease in acute toxicity. []

Q4: How is this compound utilized in lignin research?

A4: this compound serves as a valuable model compound for studying lignin depolymerization. Research indicates that adding this compound during the hydrothermal depolymerization of kraft lignin can influence product molecular weight and char formation. []

Q5: Can this compound be used as a marker for specific malts in beer production?

A5: Yes, this compound and 4-methylphenol are present in higher concentrations in brown beers brewed with dark malts. Analysis of various malts confirms that chocolate and black malts yield high this compound and 4-methylphenol levels in wort. []

Q6: How does the environment influence the antioxidant activity of this compound derivatives?

A6: Density functional theory studies reveal that this compound derivatives exhibit faster reaction rates with peroxyl radicals in aqueous solutions compared to nonpolar media. The pH of the aqueous solution also significantly impacts the reactivity, with higher pH leading to increased reactivity. []

Q7: What reaction mechanisms are involved in the hydrodeoxygenation of this compound?

A7: Density functional theory calculations have been employed to explore various reaction schemes for this compound hydrodeoxygenation. These schemes involve hydrogenolysis at different bond sites, leading to the formation of intermediates like catechol, phenol, anisole, and ultimately, cyclohexane. []

Q8: How does chlorine substitution affect the properties of this compound?

A8: Chlorine substitution significantly influences the 13C NMR chemical shifts of methoxy carbons in this compound. The position and degree of chlorine substitution, particularly adjacent to the methoxy and hydroxyl groups, play crucial roles. []

Q9: How does this compound contribute to the quality of vanilla beans?

A9: The concentration ratio of vanillin to this compound serves as a potential indicator of vanilla bean quality. Cuts beans, a substandard quality, exhibit a higher this compound content, contributing to a pronounced phenolic note compared to standard red whole beans. []

Q10: How can this compound and vanillin be simultaneously analyzed in vanilla extract?

A10: A validated high-performance liquid chromatography method with electrochemical detection allows for the simultaneous analysis of this compound and vanillin in vanilla extract. This method demonstrates high accuracy, precision, and sensitivity. []

Q11: What are effective methods for analyzing chlorophenolics in pulp bleaching effluents?

A11: Spent bleach liquors from various stages of nonwood pulp bleaching processes can be analyzed for chlorophenols, guaiacols, and catechols. Gas chromatography coupled with mass spectrometry is a powerful tool for identifying and quantifying these compounds. []

Q12: How do catechol and this compound interact with iron in environmental systems?

A12: The dark reaction of Fe(III) with catechol and this compound in aqueous solutions, mimicking environmental conditions, leads to the formation of light-absorbing secondary organics and colloidal organic particles. This process may contribute to atmospheric secondary organic aerosol formation. []

Q13: What is the behavior of sodium and potassium guaiacolates in this compound?

A13: Conductivity measurements indicate that sodium and potassium guaiacolates act as weak electrolytes in this compound solutions. The ionization constants of these salts can be determined from conductivity data, accounting for interionic forces. [, ]

Q14: What are the potential applications of this compound derivatives in medicine?

A14: Research on this compound derivatives suggests potential antioxidant and anti-inflammatory properties. Studies in cultured hepatocytes and murine macrophages show promising results, warranting further investigation for therapeutic applications. []

Q15: What is the mechanism of action of eugenol and this compound as analgesics?

A15: Studies using capsazepine, a selective capsaicin antagonist, suggest that eugenol and this compound might exert their antinociceptive effects by interacting with capsaicin receptors located on sensory nerve terminals in the spinal cord. []

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